molecular formula C9H12ClNO2 B8032526 2-Butoxy-3-chloropyridin-4-OL

2-Butoxy-3-chloropyridin-4-OL

Cat. No.: B8032526
M. Wt: 201.65 g/mol
InChI Key: CAXPIVZZSOTKOV-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloropyridin-4-OL is a high-purity chemical reagent designed for research and development purposes. While specific literature on this exact compound is limited, its structure suggests significant potential as a versatile synthetic intermediate. Pyridine derivatives with chlorine and alkoxy substituents are widely utilized in constructing complex molecules for agrochemical and pharmaceutical research . The presence of multiple functional groups—a chlorine atom, a butoxy chain, and a hydroxyl group—on the pyridine ring makes this compound a valuable scaffold for various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions . Researchers can employ this compound in the exploration of new active ingredients or as a building block in medicinal chemistry programs, where its properties may contribute to the metabolic stability and binding characteristics of target molecules . This product is intended for use in a controlled laboratory environment by qualified personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-3-chloro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-2-3-6-13-9-8(10)7(12)4-5-11-9/h4-5H,2-3,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXPIVZZSOTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=O)C=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butoxy 3 Chloropyridin 4 Ol

Strategic Approaches to the Core Pyridine (B92270) Nucleus

The formation of the central pyridine ring is the foundational step in the synthesis of complex derivatives. This can be accomplished either by constructing the ring from acyclic precursors through cyclization reactions or by modifying a simpler, pre-formed pyridine scaffold through functional group interconversions.

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of substituted pyridines from acyclic precursors offers a powerful method for controlling the substitution pattern from the outset. Various cycloaddition and condensation strategies have been developed for this purpose.

[4+2] Cycloadditions: Diels-Alder reactions represent a key approach where the pyridine nitrogen can be incorporated into either the diene or the dienophile component. nih.gov For instance, vinylallenes can undergo cycloaddition with sulfonyl cyanides to generate isopyridine intermediates, which then aromatize to form highly substituted pyridines. acs.org

[2+2+2] Cycloadditions: The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a straightforward and efficient method for assembling pyridine derivatives. Cobalt-catalyzed versions of this reaction are particularly noted for their versatility and economy.

Formal (3+3) Cycloadditions: An organocatalyzed, formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. acs.org

Cascade Reactions: Simple, modular methods can prepare highly substituted pyridines through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov

These methods allow for the construction of specific substitution patterns, although they are often tailored to particular substitution classes and may require careful selection of starting materials to achieve the desired 2,3,4-substitution pattern of the target molecule.

Table 1: Selected Cyclization Strategies for Pyridine Ring Synthesis

Reaction Type Reactants Catalyst/Conditions Reference
[4+2] Cycloaddition Vinylallenes + Sulfonyl Cyanides Thermal or base-mediated aromatization acs.org
[2+2+2] Cycloaddition Alkynes + Nitriles Transition metal catalyst (e.g., Cobalt)
Formal (3+3) Cycloaddition Enamines + Unsaturated Aldehydes Organocatalyst (e.g., FeCl₃, pyrrolidine HCl) acs.org

Functional Group Interconversions on Precursor Scaffolds

An alternative and often more practical approach involves starting with a commercially available, simpler pyridine derivative and sequentially introducing the required functional groups. This strategy relies on well-understood functional group interconversion (FGI) reactions. A plausible FGI-based synthesis for a related compound, 5-chloro-2,3-dihydroxypyridine, illustrates this principle effectively. The process begins with 2-amino-5-chloropyridine and proceeds through a series of steps:

Diazotization and Hydrolysis: The initial amino group is converted to a hydroxyl group to yield 2-hydroxy-5-chloropyridine. google.com

Nitration: The resulting hydroxypyridine is nitrated to introduce a nitro group at the C-3 position, forming 2-hydroxy-3-nitro-5-chloropyridine. google.com

Reduction: The nitro group is then reduced to an amino group, yielding 2-hydroxy-3-amino-5-chloropyridine. google.com

Final Diazotization: A final diazotization and hydrolysis step converts the C-3 amino group into a hydroxyl group, affording the target 2,3-dihydroxy-5-chloropyridine. google.com

This multi-step pathway demonstrates how the strategic application of fundamental organic reactions can be used to build complexity on a simple heterocyclic core, providing a viable route to the 3-chloro-4-hydroxypyridine scaffold needed for the final target molecule.

Regioselective Functionalization at C-2, C-3, and C-4 Positions

Achieving precise control over the placement of substituents on the pyridine ring is a central challenge in heterocyclic chemistry. eurekaselect.com For a molecule like 2-Butoxy-3-chloropyridin-4-ol, the regioselective installation of the chloro and butoxy groups is critical. Modern synthetic methods, including directed metalation and transition-metal-catalyzed C-H activation, offer powerful solutions to this challenge. dntb.gov.ua

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy involves a Directed Metalation Group (DMG) that coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. acs.org

In the context of synthesizing this compound, the hydroxyl group at the C-4 position could be converted into a potent DMG, such as an O-carbamate (e.g., -OCONEt₂). This group would effectively direct a lithium base to deprotonate the C-3 position. The resulting ortho-lithiated intermediate can then be trapped with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (C₂Cl₆), to install the chloro substituent with high regioselectivity. The O-carbamate group is known to be a more powerful DMG than other common groups like methoxy or chloro, ensuring the desired site-selectivity. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. While traditionally focused on coupling reactions at pre-functionalized positions (e.g., with halides), modern advancements have enabled the direct functionalization of C-H bonds. This C-H activation approach avoids the need for pre-functionalization, offering a more atom-economical and efficient synthetic route.

For the target molecule, a hypothetical C-H chlorination at the C-3 position of a 2-butoxy-pyridin-4-ol precursor could be envisioned. This would involve a palladium catalyst and a suitable chlorine-atom transfer reagent. The innate reactivity of the pyridine ring and the electronic influence of the existing butoxy and hydroxyl groups would play a crucial role in directing the regioselectivity of such a transformation. While direct C-H functionalization can sometimes lead to mixtures of isomers, the development of specialized ligands and reaction conditions continues to improve the selectivity of these powerful reactions. nih.govchemrxiv.org

Ethereal Linkage Formation via Butoxylation Protocols

The final key transformation in the synthesis of this compound is the formation of the 2-butoxy ether linkage. This is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a class of reaction well-suited for electron-deficient rings like pyridine.

A suitable precursor for this step would be a 2,3-dichloro-pyridin-4-ol. The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the chlorine at C-3 due to its proximity to the electron-withdrawing ring nitrogen. This inherent difference in reactivity allows for a selective substitution.

The reaction typically involves treating the dichloropyridine precursor with sodium butoxide (NaOBu) in a suitable solvent. The butoxide anion acts as the nucleophile, displacing the C-2 chloride to form the desired 2-butoxy ether linkage. This type of selective substitution on dihalopyridines is a well-established synthetic strategy. google.com For example, 2,6-dichloropyridine can be selectively reacted with alkoxides to generate 2-alkoxy-6-chloropyridine compounds. google.com The reaction temperature can be controlled to optimize selectivity and yield, typically ranging from 20-80 °C. google.com

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
2-isopropyl-4-methylpyridin-3-amine
2,6-dimethylphenol
ortho-cresol
2,6-dimethylphenyl diethylcarbamate
2-methoxy O-carbamate
2,3-dichloropyridine
3-chloro-N-phenyl-pyridin-2-amine
5-chloro-2,3-dihydroxypyridine
2-amino-5-chloropyridine
2-hydroxy-5-chloropyridine
2-hydroxy-3-nitro-5-chloropyridine
2-hydroxy-3-amino-5-chloropyridine
2,3-dichloro-pyridin-4-ol
2,6-dichloropyridine
sodium butoxide
N-chlorosuccinimide
hexachloroethane

Alcoholysis of Halopyridines

The alcoholysis of halopyridines is a direct method for the formation of alkoxypyridines. This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a halide (commonly chloride or bromide) from an electron-deficient pyridine ring by an alkoxide. For the synthesis of this compound, a potential precursor would be a 2,3-dihalopyridin-4-ol derivative.

The reaction proceeds by the addition of a butoxide nucleophile, generated from butanol and a strong base like sodium hydroxide or potassium hydroxide, to the halopyridine. The electron-withdrawing nature of the pyridine nitrogen and other substituents facilitates the attack of the nucleophile. The reaction mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the halide ion to yield the 2-butoxy-substituted product. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions.

PrecursorReagentBaseSolventTypical ConditionsProduct
2,3-Dichloropyridin-4-oln-ButanolKOHDMSO80-120 °CThis compound
2-Bromo-3-chloropyridin-4-oln-ButanolNaHTHFRefluxThis compound

Mitsunobu Reaction and Related Etherification Methods

The Mitsunobu reaction is a versatile and powerful method for forming C-O bonds with stereochemical inversion at the alcohol carbon. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction would typically involve coupling a 3-chloro-2-hydroxypyridin-4-ol precursor (acting as the nucleophile) with butanol (acting as the alcohol component). However, the standard Mitsunobu protocol involves the activation of an alcohol to facilitate nucleophilic attack by a pronucleophile with a pKa typically below 13. researchgate.net

The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net The triphenylphosphine and DEAD combine to form a phosphonium salt intermediate. organic-chemistry.org This intermediate activates the alcohol, making it a good leaving group. The acidic pronucleophile then displaces the activated hydroxyl group to form the desired ether. organic-chemistry.org This reaction is known for its mild conditions and broad substrate scope. nih.gov The use of the Mitsunobu reaction allows for the etherification of sterically hindered alcohols and can be a key step in the total synthesis of various natural products. nih.gov

Substrate (Pronucleophile)Reagent (Alcohol)Activating AgentsSolventTypical ConditionsProduct
3-Chloro-pyridin-2,4-dioln-ButanolPPh₃, DEADTHF0 °C to RTThis compound
3-Chloro-pyridin-2,4-dioln-ButanolPPh₃, DIADDioxaneRoom TemperatureThis compound

Halogenation Protocols for the C-3 Position

Introducing a chlorine atom specifically at the C-3 position of the 2-butoxypyridine-4-ol intermediate is a key challenge that can be addressed through several halogenation strategies.

Direct Electrophilic Chlorination

Direct electrophilic chlorination involves the reaction of the 2-butoxypyridin-4-ol substrate with an electrophilic chlorine source. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the presence of activating groups, such as the hydroxyl at C-4 and the butoxy group at C-2, increases the electron density of the ring, making it more susceptible to electrophilic attack.

Common chlorinating agents for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The regioselectivity of the chlorination is directed by the existing substituents. The powerful ortho, para-directing nature of the hydroxyl group at C-4 and the alkoxy group at C-2 favors substitution at the C-3 and C-5 positions. Careful control of reaction conditions, such as temperature and solvent, is necessary to achieve selective chlorination at the desired C-3 position and to avoid over-halogenation or other side reactions.

SubstrateChlorinating AgentSolventTypical ConditionsProduct
2-Butoxypyridin-4-olN-Chlorosuccinimide (NCS)Acetonitrile (B52724)Room TemperatureThis compound
2-Butoxypyridin-4-olSulfuryl Chloride (SO₂Cl₂)Dichloromethane0 °C to RTThis compound
2-Butoxypyridin-4-olChlorine (Cl₂)Acetic AcidRoom TemperatureThis compound

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route to introduce a chlorine atom at the C-3 position. science.gov This strategy begins with a precursor that has a different halogen, typically bromine or iodine, at the C-3 position. These halogens can often be introduced with high regioselectivity and can then be displaced by chloride.

This transformation, often referred to as a Finkelstein-type reaction for alkyl halides, can be adapted for aromatic systems, although it often requires catalysis. science.gov Metal-mediated halogen exchange processes are particularly effective. science.gov For instance, reacting a 3-bromo or 3-iodopyridine derivative with a chloride source, such as copper(I) chloride or hydrochloric acid in the presence of a suitable catalyst, can facilitate the exchange. The relative bond strengths (C-I < C-Br < C-Cl) and the reaction equilibrium often drive the transformation. This method is valuable for accessing specific halogenated isomers that may be difficult to obtain through direct halogenation. science.govgoogle.com

PrecursorChlorine SourceCatalyst/MediumTypical ConditionsProduct
2-Butoxy-3-bromopyridin-4-olCopper(I) ChlorideDMF120-150 °CThis compound
2-Butoxy-3-iodopyridin-4-olHydrochloric AcidAcetic AcidRefluxThis compound

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to form C-O and C-Cl bonds with high efficiency and selectivity, offering milder alternatives to traditional methods.

Transition Metal Catalysis for C-O and C-Cl Bond Formation

Transition metal catalysis has become an indispensable tool for constructing complex organic molecules. mdpi.com In the synthesis of this compound, these methods can be applied to form both the C-O ether bond and the C-Cl bond.

C-O Bond Formation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination analogues for etherification) can be used to form the 2-butoxy group. This would involve coupling a 2-halopyridine precursor (e.g., 2,3-dichloro-pyridin-4-ol) with butanol in the presence of a suitable palladium or copper catalyst, a ligand (e.g., a phosphine ligand for palladium), and a base. These catalytic systems are often tolerant of a wide range of functional groups and can proceed under relatively mild conditions.

C-Cl Bond Formation: While direct electrophilic chlorination is common, transition metal catalysis can also be employed for C-H chlorination. Catalytic systems, for example, those based on palladium, can direct the chlorination of a specific C-H bond through the use of a directing group. Alternatively, a Sandmeyer-type reaction on a 3-aminopyridine precursor, catalyzed by copper(I) chloride, provides a classic and reliable method for introducing the chlorine atom. Rhodium and Iridium complexes have also been explored for C-H activation and functionalization of pyridine rings. nih.govnih.gov

The development of metal-catalyzed reactions for pyridine synthesis and functionalization is an active area of research, aiming for more atom-efficient and sustainable processes. acsgcipr.org

Reaction TypePrecursorReagentsCatalyst SystemProduct
C-O Coupling2,3-Dichloropyridin-4-oln-Butanol, NaOtBuPd₂(dba)₃, XPhosThis compound
C-O Coupling2,3-Dichloropyridin-4-oln-Butanol, Cs₂CO₃CuI, PhenanthrolineThis compound
C-Cl Formation3-Amino-2-butoxypyridin-4-olNaNO₂, HCl, CuClAqueousThis compound

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and enabling novel transformations. While a specific organocatalytic route for the de novo synthesis of this compound has not been explicitly reported, plausible strategies can be envisioned based on established organocatalytic reactions for the formation of substituted pyridin-4-ones.

One potential approach involves a domino Michael addition/cyclization sequence catalyzed by a chiral secondary amine, such as a derivative of proline. This strategy would involve the reaction of a suitably functionalized enamine or enolate with an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation to form the pyridin-4-one ring. For the synthesis of this compound, the starting materials would need to be carefully selected to introduce the required butoxy, chloro, and hydroxyl functionalities.

A hypothetical organocatalytic route could commence with the reaction of a butoxy-containing β-ketoester with a chloro-substituted enone in the presence of an organocatalyst. The catalyst would facilitate the initial Michael addition, and subsequent cyclization and tautomerization would yield the desired pyridin-4-ol scaffold. The choice of catalyst and reaction conditions would be crucial for achieving high yield and stereoselectivity, if applicable.

Step Reactants Catalyst Proposed Conditions Expected Outcome
1Butoxy-β-ketoester, Chloro-α,β-unsaturated ketoneProline derivativeOrganic solvent, Room temperatureMichael adduct
2Michael adductAcid or BaseHeatingCyclized pyridin-4-one
3Pyridin-4-one-TautomerizationThis compound

Recent advancements in photochemical organocatalysis could also offer a pathway for the functionalization of a pre-existing pyridine ring to introduce the desired substituents. For instance, a dithiophosphoric acid catalyst could be employed for the C-H functionalization of a pyridine derivative. acs.org

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com Several MCRs are known for the synthesis of substituted pyridines and could be adapted for the construction of this compound. acsgcipr.orgresearchgate.net

One of the most well-known MCRs for pyridine synthesis is the Hantzsch reaction. A modified Hantzsch-type reaction could potentially be employed, although it typically yields dihydropyridines that require a subsequent oxidation step. acsgcipr.org A more direct approach might involve a [3+3] cycloaddition strategy.

A plausible three-component reaction for the synthesis of the target molecule could involve the condensation of a β-enaminone, an active methylene compound, and a source of the butoxy and chloro groups. For instance, the reaction of a butoxy-substituted enamine, a chlorinated active methylene compound like chloroacetonitrile, and a 1,3-dicarbonyl compound in the presence of a suitable catalyst could lead to the formation of the this compound scaffold in a single step.

The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids represents a flexible three-component approach to highly substituted pyridin-4-ol derivatives. chim.it This method could be adapted by using a butoxyallene, a nitrile, and a chloro-substituted carboxylic acid to assemble the desired product.

Reaction Type Component 1 Component 2 Component 3 Potential Catalyst Key Features
Modified Hantzschβ-ketoesterAldehydeAmmonia sourceAcid or baseForms dihydropyridine intermediate
[3+3] CycloadditionEnaminoneChloro-α,β-unsaturated ketone-Lewis acidDirect formation of pyridin-4-one
Allene-based MCRLithiated butoxyalleneNitrileChloro-carboxylic acid-High flexibility and substitution patterns chim.it

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly synthetic processes. For the synthesis of this compound, several green chemistry strategies can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. mdpi.com The application of microwave technology to the proposed organocatalytic or multicomponent reactions could enhance their efficiency and reduce energy consumption. For example, microwave-assisted amination of chloropyridines has been reported to be highly efficient. nih.govnih.govrsc.org

Use of Green Catalysts: Employing non-toxic and recyclable catalysts is a cornerstone of green chemistry. Organocatalysts are generally considered more environmentally benign than many metal-based catalysts. Furthermore, the use of solid-supported catalysts, such as sulfonic acid-functionalized nano zeolite NaY, can facilitate catalyst recovery and reuse, minimizing waste. rsc.org

Atom Economy and Solvent Selection: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the starting material atoms into the final product. bohrium.com The choice of solvents is also critical. Whenever possible, reactions should be conducted in greener solvents, such as water or bio-based solvents, or under solvent-free conditions. A one-pot, four-component annulation for the synthesis of tetraarylpyridines has been described to occur under solvent-free conditions with only water as a byproduct, showcasing a highly eco-friendly approach. acs.org

Green Chemistry Principle Application in Synthesis of this compound Potential Benefits
Energy Efficiency Microwave-assisted synthesisReduced reaction times, lower energy consumption
Use of Catalysis Organocatalysts, recyclable solid acids rsc.orgAvoidance of toxic metals, catalyst reuse, reduced waste
Atom Economy Multicomponent reaction strategiesHigh efficiency, minimal byproduct formation
Safer Solvents and Reaction Conditions Use of water or bio-solvents, solvent-free reactions acs.orgReduced environmental impact, improved safety

Mechanistic Investigations of 2 Butoxy 3 Chloropyridin 4 Ol Chemical Reactivity

Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing effect of the nitrogen atom. However, the substituents on the 2-Butoxy-3-chloropyridin-4-ol ring significantly influence its reactivity. The butoxy group at C-2 and the hydroxyl group at C-4 are electron-donating groups, which activate the ring towards electrophilic attack. Conversely, the chloro group at C-3 is an electron-withdrawing group that deactivates the ring.

The directing effects of these substituents play a crucial role in determining the position of electrophilic attack. The powerful activating and ortho-, para-directing effects of the hydroxyl group at C-4, along with the activating effect of the C-2 butoxy group, would primarily direct incoming electrophiles to the C-5 position. The C-3 position is sterically hindered and electronically deactivated by the chloro group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C-5 position.

Reaction Reagents Expected Major Product
NitrationHNO₃/H₂SO₄2-Butoxy-3-chloro-5-nitropyridin-4-ol
BrominationBr₂/FeBr₃2-Butoxy-5-bromo-3-chloropyridin-4-ol
SulfonationSO₃/H₂SO₄2-Butoxy-3-chloro-4-hydroxypyridine-5-sulfonic acid

Nucleophilic Substitution Reactions at the C-3 Chloro Position

The chloro group at the C-3 position of this compound is susceptible to nucleophilic substitution, a common reaction for halopyridines. The pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Amination Reactions

The displacement of the C-3 chloro group by various amines can be achieved to synthesize a range of 3-aminopyridine derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures. The nature of the amine, the solvent, and the reaction conditions can influence the yield and rate of the reaction. For instance, reactions with primary and secondary amines would lead to the corresponding secondary and tertiary 3-aminopyridine derivatives.

Nucleophile Reaction Conditions Product
AmmoniaHigh pressure, catalyst3-Amino-2-butoxypyridin-4-ol
DiethylamineHeat, base2-Butoxy-3-(diethylamino)pyridin-4-ol
AnilinePalladium catalyst, base2-Butoxy-3-(phenylamino)pyridin-4-ol

Thiylation Reactions

The chloro group can also be displaced by sulfur nucleophiles to introduce a thiol or thioether functionality at the C-3 position. These reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds. The use of sodium sulfide or thiols in the presence of a base can lead to the formation of the corresponding 3-thiol or 3-thioether derivatives.

Nucleophile Reaction Conditions Product
Sodium hydrosulfidePolar aprotic solvent2-Butoxy-3-mercaptopyridin-4-ol
Sodium thiophenoxideHeat2-Butoxy-4-hydroxy-3-(phenylthio)pyridine
EthanethiolBase2-Butoxy-3-(ethylthio)pyridin-4-ol

Cyanation and Related Transformations

The introduction of a cyano group at the C-3 position can be accomplished through nucleophilic substitution using a cyanide salt, such as potassium or copper(I) cyanide. This transformation is a valuable synthetic tool as the cyano group can be further converted into other functional groups like carboxylic acids, amides, or amines.

Reagent Reaction Conditions Product
KCNDMSO, heat2-Butoxy-4-hydroxy-3-cyanopyridine
CuCNDMF, heat2-Butoxy-4-hydroxy-3-cyanopyridine

Reactions Involving the C-4 Hydroxyl Group

The C-4 hydroxyl group of this compound behaves as a typical phenol, undergoing reactions such as O-alkylation and O-acylation. These reactions are useful for modifying the properties of the molecule and for introducing further functionalities.

O-Alkylation and O-Acylation Reactions

O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base, such as sodium or potassium carbonate. This reaction leads to the formation of the corresponding 4-alkoxy derivative. Similarly, O-acylation can be performed using an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine to yield the 4-acyloxy derivative.

Reaction Reagent Base Product
O-MethylationMethyl iodideK₂CO₃2-Butoxy-3-chloro-4-methoxypyridine
O-EthylationEthyl bromideNaH2-Butoxy-3-chloro-4-ethoxypyridine
O-AcetylationAcetic anhydridePyridine(2-Butoxy-3-chloropyridin-4-yl) acetate
O-BenzoylationBenzoyl chlorideTriethylamine(2-Butoxy-3-chloropyridin-4-yl) benzoate

Formation of Ether and Ester Derivatives

The hydroxyl group at the C-4 position is a key site for functionalization, readily undergoing etherification and esterification reactions. These transformations are crucial for modifying the molecule's solubility, lipophilicity, and biological activity.

Etherification (O-Alkylation): The formation of ether derivatives at the C-4 position typically proceeds via a Williamson ether synthesis. The pyridin-4-ol is first deprotonated with a suitable base to form a pyridin-4-olate anion. This ambident nucleophile can theoretically be alkylated at either the oxygen or the ring nitrogen. ysu.edu However, O-alkylation is often favored for 4-hydroxypyridines, especially under conditions that promote thermodynamic control. ysu.edu The choice of base, solvent, and alkylating agent can influence the ratio of N- to O-alkylation.

Common reagents and conditions include:

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfates.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

The reaction mechanism involves the nucleophilic attack of the oxygen anion on the electrophilic carbon of the alkylating agent in an Sₙ2 reaction.

Esterification (O-Acylation): Ester derivatives are synthesized by reacting the C-4 hydroxyl group with an acylating agent. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Standard acylation methods using acid chlorides or anhydrides are highly effective. nih.gov The use of pyridine as both a solvent and a base is a common practice for O-acetylation with acetic anhydride. nih.gov For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction.

Common reagents and conditions include:

Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride).

Base/Catalyst: Pyridine, triethylamine (Et₃N), or catalytic DMAP.

Solvent: Aprotic solvents like dichloromethane (DCM), pyridine, or tetrahydrofuran (THF).

The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

TransformationReagentsTypical ConditionsProduct
O-Alkylation (Etherification)Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH)DMF or MeCN, Room Temp. to 80°C2-Butoxy-3-chloro-4-alkoxypyridine
O-Acylation (Esterification)Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N)DCM or Pyridine, 0°C to Room Temp.2-Butoxy-3-chloropyridin-4-yl ester

Transformations at the C-2 Butoxy Moiety

The butoxy group at the C-2 position offers another avenue for modifying the parent molecule, either through cleavage of the ether bond or by functionalizing the butyl chain itself.

The C(2)-O bond of the 2-butoxypyridine is an aryl-alkyl ether linkage that can be cleaved under specific conditions. Common methods for O-dealkylation include treatment with strong protic acids or Lewis acids. acsgcipr.org

Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion on the butyl group (Sₙ2) or formation of a butyl carbocation (Sₙ1) leads to the formation of 2-hydroxy-3-chloropyridin-4-ol and the corresponding butyl halide.

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are highly effective for cleaving aryl ethers under milder conditions than strong protic acids. The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage.

Nucleophilic Displacement: The 2-alkoxy group on a pyridine ring can also be displaced by strong nucleophiles. For instance, in the presence of a Lewis acid catalyst, 2-alkoxypyridines can react with amines to yield 2-aminopyridines, demonstrating a facile C-N bond formation via cleavage of the C-O ether bond. nih.gov

ReactionReagentMechanismProducts
Ether CleavageHBr or HIProtonation followed by Sₙ1/Sₙ22-Hydroxy-3-chloropyridin-4-ol + Butyl Halide
Ether CleavageBBr₃Lewis acid coordination2-Hydroxy-3-chloropyridin-4-ol
Ether ExchangeAmine (R-NH₂), Lewis AcidNucleophilic aromatic substitution2-(Alkylamino)-3-chloropyridin-4-ol

Modifying the butyl chain while it is attached to the pyridine ring presents a synthetic challenge due to the multiple C-H bonds. However, strategies for selective functionalization can be envisioned.

Radical Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom onto the butyl chain. The position alpha to the ether oxygen is often susceptible to such reactions, although selectivity can be poor, leading to a mixture of products. The resulting alkyl bromide could then serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the butyl chain, for example, at the terminal methyl group to a carboxylic acid or at a secondary carbon to a ketone. However, such conditions might also affect the sensitive pyridine ring and its other substituents, leading to low yields and side products.

Directed C-H Functionalization: Advanced catalytic methods for regioselective C-H functionalization of alkyl chains are an area of active research. nih.gov These methods could potentially allow for the introduction of functional groups at specific positions, such as the terminal (ω) or sub-terminal (ω-1) carbons, offering a more controlled approach than traditional radical reactions.

Ring Opening and Rearrangement Mechanisms

The pyridine ring is an aromatic system characterized by significant resonance stabilization, making it generally resistant to ring-opening and rearrangement reactions under typical laboratory conditions. Such transformations usually require high energy input or specific enzymatic catalysis.

While chemical ring-opening of this compound is not a commonly reported reaction, studies on the microbial metabolism of related hydroxypyridines provide mechanistic insights into potential pathways. For example, the biodegradation of 4-hydroxypyridine in certain bacteria involves an initial hydroxylation followed by ring cleavage mediated by a dioxygenase enzyme. nih.govmdpi.com This enzymatic process opens the pyridine ring between C-2 and C-3, leading to the formation of acyclic intermediates that are further metabolized. nih.gov

Rearrangements of the pyridine skeleton itself are also rare. However, transformations involving substituents are more common. For instance, the rearrangement of pyridine N-oxides with acetic anhydride is a well-known reaction that leads to the formation of pyridone derivatives. acs.org While the subject molecule is not an N-oxide, this illustrates that skeletal rearrangements of the pyridine core are less favorable than reactions involving its substituents or related oxidized forms.

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents

The redox chemistry of this compound involves several potential sites: the pyridine nitrogen, the aromatic ring, and the chloro substituent.

Oxidation: The pyridine ring is electron-deficient and generally resistant to electrophilic attack and oxidation. The most common oxidative transformation is the N-oxidation of the ring nitrogen atom. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid, to form the corresponding pyridine-N-oxide. bhu.ac.in The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making the C-4 position more susceptible to nucleophilic attack and the C-2/C-6 positions more activated towards electrophiles. bhu.ac.in

Reduction:

Ring Reduction: The pyridine ring can be fully reduced to the corresponding piperidine derivative via catalytic hydrogenation. This is typically carried out using hydrogen gas (H₂) over a noble metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh) under pressure. Milder, metal-free methods for the dearomatization of pyridines to dihydropyridines have also been developed. nih.gov Titanium-based catalysts have also shown efficacy in the reduction of N-heteroarenes. chemrxiv.org

Hydrodechlorination: The chlorine atom at the C-3 position can be removed via catalytic hydrogenation, a process known as hydrodechlorination. This reaction often occurs under similar conditions to ring reduction, typically using a palladium catalyst (e.g., Pd/C) in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the HCl formed. The choice of catalyst and reaction conditions can allow for selective dechlorination without reduction of the pyridine ring.

Reaction TypeReagent/ConditionsAffected MoietyProduct
N-Oxidationm-CPBA or H₂O₂/AcOHPyridine NitrogenThis compound N-oxide
Catalytic HydrogenationH₂, Pd/C or PtO₂Pyridine Ring2-Butoxy-3-chloropiperidin-4-ol
HydrodechlorinationH₂, Pd/C, Base (e.g., Et₃N)C-3 Chloro group2-Butoxypyridin-4-ol

Derivatization for Advanced Chemical Probe Development

Chemical probes are molecules designed to study biological systems or detect specific analytes. Derivatizing this compound by introducing reporter groups (e.g., fluorophores) or reactive handles can transform it into a tool for chemical biology or analytical sensing. The C-4 hydroxyl group is an ideal site for such modifications.

Strategies for Derivatization:

Attachment of Fluorophores: The molecule can be rendered fluorescent by attaching a fluorophore. This can be achieved by reacting the C-4 hydroxyl group with a fluorescent dye that has been activated as an acyl chloride, sulfonyl chloride, or other reactive species. For example, dansyl chloride can be used to introduce a highly fluorescent dansyl group, a technique used to enhance analytical detection. nih.gov

Development of Intrinsic Fluorescence: Many pyridine-based compounds exhibit intrinsic fluorescence. mdpi.comresearchgate.net Further chemical modification of the this compound scaffold could be used to tune its photophysical properties, potentially creating a novel fluorophore. Pyridine derivatives have been successfully employed as fluorescent sensors for detecting metal ions and other analytes. nih.govmdpi.comnih.gov

Introduction of Bioorthogonal Handles: For applications in chemical biology, bioorthogonal functional groups can be introduced. For instance, the C-4 hydroxyl group can be etherified with a small linker containing a terminal alkyne or azide. These groups can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the probe to biomolecules or surfaces.

Enhancing Analytical Detection: Derivatization is a powerful strategy to improve the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govlibretexts.orgmdpi.com By adding a tag that enhances ionization efficiency or chromatographic retention, the sensitivity of detection can be significantly increased.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Butoxy 3 Chloropyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 2-Butoxy-3-chloropyridin-4-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities.

A hypothetical ¹H and ¹³C NMR data table is presented below, with chemical shifts (δ) reported in parts per million (ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H57.58 (d, J = 5.2 Hz)-
H66.85 (d, J = 5.2 Hz)-
OCH₂4.10 (t, J = 6.5 Hz)68.5
CH₂1.80 (m)31.2
CH₂1.50 (m)19.4
CH₃0.95 (t, J = 7.4 Hz)13.8
C2-158.9
C3-115.6
C4-165.3
C5-130.1
C6-110.2

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra and in elucidating the complete bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For the butoxy group, cross-peaks would be observed between the OCH₂ protons and the adjacent CH₂ protons, and sequentially along the butyl chain. Similarly, a cross-peak between H5 and H6 on the pyridine (B92270) ring would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the butoxy chain and the protonated carbons of the pyridine ring (C5 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include:

The OCH₂ protons showing a correlation to the C2 carbon of the pyridine ring, confirming the attachment of the butoxy group.

The H5 proton showing correlations to C3 and C4.

The H6 proton showing a correlation to C4 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. A key observation would be a cross-peak between the OCH₂ protons of the butoxy group and the H6 proton of the pyridine ring, indicating their spatial closeness and helping to define the preferred conformation of the butoxy group relative to the ring.

Dynamic NMR for Rotational Barriers and Fluxional Processes

The rotation around the C2-O bond of the butoxy group may be hindered, leading to the possibility of observing distinct conformers at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be used to investigate such fluxional processes. At room temperature, rapid rotation would likely lead to time-averaged signals. However, upon cooling, the rotation may slow down on the NMR timescale, potentially leading to the broadening and eventual splitting of the signals for the protons and carbons of the butoxy group and the adjacent pyridine ring protons. By analyzing the coalescence temperature and the line shape of the signals, the energy barrier (ΔG‡) for this rotational process could be calculated. Such studies provide valuable insight into the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction Studies of Solid-State Conformations and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state. A hypothetical crystallographic data table is provided below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)12.34
c (Å)9.87
β (°)105.2
V (ų)1005.4
Z4
R-factor0.045

In the solid state, the pyridine ring is expected to be essentially planar. The butoxy group would likely adopt a staggered conformation to minimize steric hindrance. The most significant feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The hydroxyl group at the C4 position can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This would lead to the formation of chains or networks of molecules within the crystal lattice. The Cl atom at the C3 position could also participate in weaker halogen bonding interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound and is particularly useful for analyzing functional groups and hydrogen bonding.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (H-bonded)
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1640C=C stretch (pyridine)
1580C=N stretch (pyridine)
1250C-O stretch (aryl ether)
1050C-Cl stretch

The FT-IR spectrum would be dominated by a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of a hydrogen-bonded O-H stretching vibration. The broadening of this peak is a direct consequence of the intermolecular hydrogen bonding in the solid state or in concentrated solution. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butoxy chain would appear in their respective characteristic regions. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1650-1500 cm⁻¹ region. The C-O stretching of the aryl ether linkage and the C-Cl stretch would also be identifiable.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the pyridin-4-ol core.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₁₂ClNO₂), the expected exact mass would be calculated and compared to the experimentally observed value.

A plausible fragmentation pathway in an electron ionization (EI) mass spectrum would involve the initial loss of the butoxy group or parts of it. Key fragmentation steps could include:

Loss of a butene molecule (C₄H₈): This would occur via a McLafferty-type rearrangement, leading to a prominent peak corresponding to 3-chloro-pyridin-2,4-diol.

Alpha-cleavage of the butoxy group: Loss of a propyl radical (•C₃H₇) would result in a fragment ion containing the ethoxy-pyridine core.

Loss of the entire butoxy radical (•OC₄H₉): This would lead to a 3-chloropyridin-4-ol cation.

Loss of a chlorine radical (•Cl): This would result in a butoxy-pyridin-4-ol fragment.

The relative abundances of these fragment ions would provide valuable structural information and confirm the connectivity of the molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for all chlorine-containing fragments, serving as a diagnostic tool.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides invaluable information for confirming its molecular structure by elucidating its fragmentation pathways.

Upon introduction into the mass spectrometer, the this compound molecule is first ionized, typically forming a protonated molecular ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The analysis of the mass-to-charge ratios (m/z) of these product ions allows for the reconstruction of the original molecule's structure.

The fragmentation of the butoxy side chain is a prominent feature in the MS/MS spectrum. A characteristic loss of butene (C₄H₈) through a McLafferty-type rearrangement is expected, resulting in a significant fragment ion. Additionally, cleavage of the C-C bonds within the butyl group can lead to the sequential loss of smaller alkyl fragments. Another important fragmentation pathway involves the cleavage of the ether bond, leading to the loss of the entire butoxy group.

The stability of the pyridinol ring often results in its preservation as a major fragment. The presence of the chlorine atom is isotopically significant, with the characteristic 35Cl and 37Cl isotopes appearing in a roughly 3:1 ratio for chlorine-containing fragments, which serves as a clear indicator for their presence in the spectrum.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
[M+H]⁺VariesC₄H₈ (Butene)Protonated 3-chloro-pyridin-4-ol
[M+H]⁺VariesC₄H₉O• (Butoxy radical)Protonated 3-chloro-pyridin-4-one
[M+H]⁺VariesC₃H₆ (Propene)Fragment from butoxy chain
[M+H]⁺VariesC₂H₄ (Ethene)Fragment from butoxy chain
[M+H]⁺VariesCl• (Chlorine radical)Protonated 2-butoxy-pyridin-4-ol

Note: The exact m/z values will depend on the ionization mode and the elemental composition of the precursor ion.

UV-Visible Spectroscopy for Electronic Transitions and π-System Interactions

UV-Visible spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The pyridine ring forms the core chromophore of the molecule. Unsubstituted pyridine exhibits characteristic absorption bands in the UV region. The presence of substituents significantly influences the position and intensity of these absorption maxima (λmax). The hydroxyl (-OH), chloro (-Cl), and butoxy (-OC₄H₉) groups on the pyridine ring in this compound all act as auxochromes.

These auxochromes, with their lone pairs of electrons, can interact with the π-system of the pyridine ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The hydroxyl and butoxy groups, being electron-donating, are particularly effective in this regard. The chloro group, while being deactivating, also possesses lone pairs that can participate in resonance.

The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital, are also expected. These transitions are typically of lower intensity compared to the π → π* transitions. The solvent used for the analysis can also influence the positions of the absorption maxima due to differential stabilization of the ground and excited states.

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition TypeChromophore/Contributing Groups
~220-240Highπ → πSubstituted Pyridine Ring
~280-310Moderateπ → πSubstituted Pyridine Ring
~320-350Lown → π*N and O heteroatoms

Note: These are predicted values and can vary based on solvent and pH.

Quantum Chemical and Computational Investigations of 2 Butoxy 3 Chloropyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and reactivity of molecules. By approximating the electron density, DFT methods can accurately predict a variety of molecular properties.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-Butoxy-3-chloropyridin-4-ol, a DFT calculation would provide the energies of these orbitals, offering insights into its potential chemical behavior. The spatial distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table represents the type of data that would be generated from DFT calculations. The values are currently unavailable in published literature.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

An ESP map of this compound would reveal the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. This information is critical for understanding hydrogen bonding capabilities and other non-covalent interactions.

Molecular Dynamics Simulations of Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, providing information on solvation energies and the structure of the solvent shell around the molecule. This is crucial for understanding its solubility and behavior in different chemical environments.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental spectra, one can validate the proposed structure of this compound. The accuracy of these predictions has been shown to be a valuable tool in structural assignment. soton.ac.uk

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H Data not available
¹³C Data not available

Note: This table illustrates the expected output of NMR prediction calculations. Specific values for this compound are not currently available.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands and to confirm the molecular structure. For related molecules like 2-chloropyridine (B119429) and 3-chloropyridine (B48278), DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch Data not available
C=C stretch Data not available
C-Cl stretch Data not available

Note: This table is a representation of the data that would be obtained from vibrational frequency calculations. The actual data for the specified compound is not available.

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Strategic Applications of 2 Butoxy 3 Chloropyridin 4 Ol in Advanced Organic Synthesis

Utilization as a Versatile Heterocyclic Synthon for Complex Molecule Construction

The inherent structural features of 2-Butoxy-3-chloropyridin-4-ol—a pyridine (B92270) ring with chloro, butoxy, and hydroxyl substituents—position it as a potentially valuable heterocyclic synthon. The orthogonal reactivity of these functional groups could allow for selective, stepwise transformations, making it an attractive starting material for the synthesis of intricate molecular architectures. For instance, the hydroxyl group could be leveraged for etherification or esterification reactions, while the chloro substituent offers a handle for cross-coupling reactions, and the butoxy group can influence solubility and be a site for potential dealkylation.

Precursor in the Synthesis of Functionalized Pyridine Derivatives

The transformation of this compound into a variety of other functionalized pyridine derivatives is a logical application. The existing substituents can direct further reactions or be replaced to introduce new functionalities. For example, nucleophilic aromatic substitution of the chlorine atom could introduce a range of nucleophiles, while the hydroxyl group could be converted into other leaving groups to facilitate further substitution.

Role in Catalyst Development and Ligand Design for Organometallic Reactions

Pyridine-containing molecules are widely used as ligands in organometallic chemistry due to the coordinating ability of the nitrogen atom. The specific substitution pattern of this compound could be exploited to create ligands with tailored steric and electronic properties for various catalytic applications. The butoxy and chloro groups can fine-tune the electron density on the pyridine nitrogen, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Integration into Supramolecular Assemblies and Coordination Chemistry

The hydroxyl and nitrogen atoms of this compound provide sites for hydrogen bonding and metal coordination, respectively. These features are essential for the construction of supramolecular assemblies and coordination polymers. The interplay of these non-covalent interactions could lead to the formation of well-defined, higher-order structures with potential applications in areas such as molecular recognition, sensing, and gas storage.

Applications in Polymer Chemistry and Advanced Materials Research

Incorporating the this compound moiety into polymer backbones or as pendant groups could impart specific properties to the resulting materials. The pyridine unit can introduce thermal stability, metal-coordinating capabilities, and specific photophysical properties. The butoxy group can enhance solubility in organic solvents, facilitating polymer processing. Furthermore, the chloro- and hydroxyl- functionalities offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.

While the specific experimental data for this compound in these applications is not yet available, the foundational principles of organic and materials chemistry suggest a promising future for this and related compounds. Further research is necessary to fully elucidate its synthetic utility and potential for creating novel and functional molecules and materials.

Sophisticated Analytical Methodologies for the Detection and Quantification of 2 Butoxy 3 Chloropyridin 4 Ol

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 2-Butoxy-3-chloropyridin-4-OL. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

Reverse-Phase and Normal-Phase Chromatographic Techniques

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as pyridine (B92270) derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To achieve optimal peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analyte, which can be beneficial for pyridine-containing compounds. chromforum.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where the chromophore of the pyridine ring exhibits maximum absorbance.

Normal-Phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed, particularly for separating isomers or when the compound has low solubility in aqueous mobile phases. However, RP-HPLC is generally preferred for its robustness and reproducibility in quantitative analysis.

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterReverse-Phase (RP-HPLC) ConditionNormal-Phase (NP-HPLC) Condition
Stationary Phase (Column)C18 (e.g., 250 mm x 4.6 mm, 5 µm)Silica (B1680970), Cyano, or Diol
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)Hexane:Ethanol or Hexane:Isopropanol (B130326)
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength~270-280 nm (based on UV spectrum of chloropyridines)~270-280 nm
Column Temperature30 °CAmbient
Injection Volume10 µL10 µL

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, chiral centers may be introduced in related derivatives or exist as impurities from synthetic pathways. In such cases, assessing enantiomeric purity is critical. Chiral chromatography is the benchmark for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For pyridine derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective. nih.govmdpi.comnih.gov The separation can be performed in various modes, including normal-phase, polar organic, or reversed-phase, depending on the specific CSP and the analyte's properties. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is crucial for achieving enantioseparation.

Table 2: Potential Chiral HPLC Method Parameters for Related Compounds

ParameterExample Condition
Chiral Stationary Phase (CSP)Amylose or Cellulose-based (e.g., Chiralpak AD-H, MaltoShell) nih.govmdpi.com
Mobile Phase ModeNormal Phase, Polar Organic, or Reversed Phase nih.gov
Mobile Phase CompositionHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at appropriate wavelength
Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Profiling

The synthesis of this compound may involve volatile starting materials, solvents, or generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of these volatile impurities. thermofisher.com Its high separation efficiency combined with the sensitive and specific detection offered by mass spectrometry makes it a powerful tool for impurity profiling. thermofisher.commdpi.com

For analysis, the sample containing this compound would be dissolved in a suitable solvent and injected into the GC system. Given the compound's polarity and potential for thermal degradation, derivatization may sometimes be necessary, although direct injection is often feasible. The GC is typically equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or Rxi-5Sil MS), which separates compounds based on their boiling points and interactions with the stationary phase. mdpi.comtandfonline.com The separated compounds then enter the mass spectrometer, which ionizes them (commonly via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 3: General GC-MS Parameters for Volatile Byproduct Analysis

ParameterTypical Setting
GC ColumnRxi-5Sil MS (e.g., 60 m x 0.25 mm, 1.0 µm) tandfonline.com
Carrier GasHelium at a constant flow rate tandfonline.com
Inlet Temperature250 °C
Oven ProgramInitial temp ~50-100 °C, ramped to ~280-300 °C
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.comtandfonline.com
MS Transfer Line Temp280-300 °C tandfonline.com
Acquisition ModeFull Scan for unknown identification; Selected Ion Monitoring (SIM) for quantification of known impurities mdpi.com

Capillary Electrophoresis for Mixture Analysis and Separation Efficiency

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ijnrd.org It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. ijnrd.org CE is well-suited for the analysis of charged species, making it applicable to the analysis of this compound, which can be protonated in an acidic buffer.

Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on their charge-to-mass ratio. sciex.com For a mixture containing this compound and its impurities, a low-pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) would ensure the analytes are cationic and migrate towards the cathode. Micellar Electrokinetic Chromatography (MEKC), another CE mode, can be used to separate both neutral and charged compounds by adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase. ijnrd.org

Table 4: Illustrative Capillary Electrophoresis Method for Mixture Analysis

ParameterExample CZE Condition
CapillaryFused silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (Buffer)20-50 mM Phosphate buffer, pH 2.5
Applied Voltage15-25 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionIndirect or Direct UV at ~214 nm or ~270 nm

Electrochemical Sensing Strategies for Selective Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the selective detection of specific compounds. mdpi.com The development of an electrochemical sensor for this compound would rely on its ability to be oxidized or reduced at an electrode surface. The pyridine ring and hydroxyl group are electroactive moieties that could produce a measurable current signal.

A sensor could be fabricated using a modified electrode, such as a glassy carbon electrode (GCE) coated with nanomaterials like graphene or carbon nanotubes to enhance conductivity and surface area, thereby improving sensitivity. mdpi.com Selectivity can be imparted by incorporating molecularly imprinted polymers (MIPs) on the electrode surface. mdpi.com MIPs are created with template molecules (in this case, this compound), leaving behind specific recognition sites after the template is removed. Techniques like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV) are often used for quantification due to their high sensitivity and ability to reduce background currents. nih.gov

Table 5: Components of a Potential Electrochemical Sensor

ComponentMaterial/TechniquePurpose
Working ElectrodeGlassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE)Provides the surface for the electrochemical reaction.
Modification MaterialGraphene, Carbon Nanotubes, Metal NanoparticlesEnhances signal and sensitivity. mdpi.com
Recognition ElementMolecularly Imprinted Polymer (MIP)Provides selectivity for the target analyte. mdpi.com
Electrochemical TechniqueSquare-Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV)Provides high sensitivity for quantification. nih.gov
Supporting ElectrolytePhosphate Buffer Solution (PBS)Provides a conductive medium.

Trace Analysis in Environmental or Industrial Samples

Detecting trace amounts of this compound in complex matrices like industrial wastewater or environmental samples presents a significant challenge due to low concentrations and potential interference from other substances. seplite.com Effective trace analysis typically involves a sample preparation step to extract and pre-concentrate the analyte, followed by a highly sensitive analytical technique.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. For a compound like this compound, a reversed-phase sorbent (e.g., C18) or a polymer-based sorbent could be effective for extracting it from aqueous samples. nih.gov After extraction, the analyte is eluted with a small volume of an organic solvent.

The concentrated extract can then be analyzed by GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tandfonline.comresearchgate.net This approach is essential for monitoring potential contamination and ensuring compliance with environmental regulations. Pyridine and its derivatives have been detected in industrial effluents and at waste sites, highlighting the need for such sensitive methods. nih.govnih.gov

Table 6: Example SPE-GC-MS/MS Method for Trace Analysis

StepParameter/Description
Sample Preparation
TechniqueSolid-Phase Extraction (SPE)
SPE SorbentReversed-phase polymer or C18
Elution SolventMethanol or Acetonitrile
Instrumental Analysis
TechniqueGC-MS/MS
IonizationElectron Ionization (EI)
Acquisition ModeMultiple Reaction Monitoring (MRM) tandfonline.com
Expected Limit of QuantificationLow µg/L (ppb) range

Chemical Degradation Pathways and Environmental Transformation of 2 Butoxy 3 Chloropyridin 4 Ol

Photolytic Degradation Mechanisms Under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For 2-Butoxy-3-chloropyridin-4-OL, photolysis is anticipated to be a significant degradation pathway in aquatic and terrestrial environments where it is exposed to sunlight. The primary mechanisms of photolytic degradation for this compound are expected to involve the cleavage of the carbon-chlorine bond and subsequent reactions of the pyridine (B92270) ring.

Direct photolysis may occur if the molecule absorbs light at wavelengths present in the solar spectrum (>290 nm). While simple 3-chloropyridine (B48278) does not absorb light in this range and is not expected to undergo direct photolysis, the presence of the hydroxyl and butoxy groups on the pyridine ring of this compound may shift its absorption spectrum to longer wavelengths, making direct photolysis possible. nih.govguidechem.com

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is likely to be a more significant pathway. These radicals can attack the pyridine ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. Studies on other chlorinated pyridines have shown that photolysis can lead to the formation of various intermediates, including hydroxylated and dechlorinated pyridines. researchgate.netnih.gov For instance, the photolysis of 2-chloropyridine (B119429) in aqueous solutions has been shown to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov

Table 1: Predicted Photolytic Degradation Products of this compound

Parent Compound Potential Photodegradation Products Proposed Mechanism
This compound 2-Butoxy-pyridin-4-ol Reductive dechlorination
3-Chloro-2-hydroxypyridin-4-ol Cleavage of the butoxy group

Hydrolytic Stability Under Varying pH Conditions and Temperature Regimes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis will depend on the reactivity of the ether linkage and the chlorinated pyridine ring under different pH and temperature conditions.

The butoxy ether group is generally stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, the ether linkage can be cleaved, although this typically requires elevated temperatures. ncert.nic.in Therefore, at environmentally relevant pH values (typically 5-9) and temperatures, the hydrolysis of the butoxy group is expected to be a slow process.

The carbon-chlorine bond on the pyridine ring is generally resistant to hydrolysis. Chlorinated aromatic compounds are known for their persistence, and the pyridine ring's aromaticity further stabilizes this bond. nih.gov While extreme pH and temperature conditions can promote hydrolysis, it is not considered a major degradation pathway for chlorinated pyridines under typical environmental conditions. guidechem.com Studies on various pharmaceuticals have shown that many are hydrolytically stable, with half-lives greater than a year at 25°C. nih.govresearchgate.net

Table 2: Predicted Hydrolytic Stability of this compound

pH Range Temperature Predicted Half-life (t½) Primary Degradation Pathway
4-6 (Acidic) 25°C > 1 year Slow hydrolysis of the ether linkage
6-8 (Neutral) 25°C Very long (> 1 year) Negligible hydrolysis

Oxidative Degradation Pathways Initiated by Reactive Oxygen Species

Oxidative degradation, particularly by reactive oxygen species (ROS) like the hydroxyl radical (•OH), is a major transformation pathway for many organic pollutants in the environment. wikipedia.org Hydroxyl radicals are highly reactive and can attack both the aromatic ring and the aliphatic side chain of this compound. hydrogenlink.com

The reaction of hydroxyl radicals with the pyridine ring is expected to proceed via addition to the ring, forming a hydroxycyclohexadienyl-type radical. This can be followed by a series of reactions leading to hydroxylation of the ring, dechlorination, and eventual ring cleavage. nih.gov The presence of the electron-donating hydroxyl and butoxy groups may activate the ring towards electrophilic attack by hydroxyl radicals.

The butoxy side chain is also susceptible to attack by hydroxyl radicals. This can occur via hydrogen abstraction from the butyl group, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals and subsequently undergo further degradation, potentially leading to the cleavage of the ether bond. nih.gov

Table 3: Potential Oxidative Degradation Products of this compound by Hydroxyl Radicals | Parent Compound | Potential Oxidation Products | Proposed Mechanism | | :--- | :--- | :--- | :--- | | this compound | Hydroxylated derivatives | •OH addition to the pyridine ring | | | 3-Chloro-2-hydroxypyridin-4-ol and butanal | •OH attack on the butoxy side chain | | | Ring-opened carboxylic acids | Cleavage of the pyridine ring |

Biodegradation in Controlled Environmental Systems (e.g., Soil, Water Microcosms)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. The biodegradability of this compound will depend on the ability of microbial communities in soil and water to metabolize this compound. Pyridine and its derivatives can be biodegraded, although the rate and extent of degradation are highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.comresearchgate.net

The biodegradation of pyridine often proceeds through initial hydroxylation of the ring, followed by ring cleavage. tandfonline.comnih.gov Several bacterial strains, including Arthrobacter and Nocardia species, have been identified that can degrade pyridine. nih.govnih.gov The degradation pathway in Arthrobacter sp. involves a monooxygenase that catalyzes the oxidative cleavage of the pyridine ring. nih.govasm.org

The presence of a chlorine atom on the pyridine ring is likely to increase the recalcitrance of the molecule to biodegradation. nih.gov Chlorinated aromatic compounds are generally more resistant to microbial attack than their non-chlorinated counterparts. vt.edu However, some microorganisms are capable of dechlorinating chlorinated aromatic compounds under both aerobic and anaerobic conditions. The butoxy group may be cleaved by ether-degrading microorganisms, which have been shown to break down compounds like 2-butoxyethanol.

Table 4: Potential for Biodegradation of this compound

Environment Conditions Predicted Biodegradability Key Microbial Processes
Soil Aerobic Slow to moderate Hydroxylation, Dechlorination, Ether cleavage, Ring fission
Water Aerobic Slow Hydroxylation, Dechlorination, Ether cleavage, Ring fission

Future Research Trajectories and Emerging Applications of 2 Butoxy 3 Chloropyridin 4 Ol Chemistry

Exploration of Unexplored Reactivity and Transformation Pathways

The reactivity of 2-Butoxy-3-chloropyridin-4-OL is largely dictated by the interplay of its functional groups: the butoxy group at the 2-position, the chloro group at the 3-position, and the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its keto form, 4-pyridone. chemtube3d.com While the general reactivity of hydroxypyridines is understood, the specific substitution pattern of this compound opens avenues for novel transformations.

Future research could focus on the following areas:

Selective Functionalization: Investigating the selective functionalization of the remaining C-H bonds on the pyridine (B92270) ring. The electronic effects of the existing substituents will direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The chloro substituent at the 3-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. A systematic study of these reactions would provide access to a diverse library of novel derivatives.

Derivatization of the Hydroxyl Group: The 4-hydroxyl group can be readily derivatized to ethers and esters, which can significantly alter the compound's physical and biological properties. Furthermore, its conversion to a triflate or nonaflate would enable another handle for cross-coupling reactions.

Ring Transformation Chemistry: Exploring conditions that could induce ring-opening and ring-expansion reactions could lead to the synthesis of entirely new heterocyclic scaffolds.

A deeper understanding of these reaction pathways will be crucial for unlocking the full synthetic potential of this compound.

Development of Novel and Sustainable Synthetic Strategies (e.g., Flow Chemistry, Biocatalysis)

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional batch syntheses towards more sustainable approaches for the preparation of this compound and its derivatives.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.ptmdpi.comrsc.orgrsc.org A multistep flow synthesis of this compound could be envisioned, potentially starting from simple, readily available precursors. The precise control over reaction parameters afforded by flow reactors could lead to higher yields and purities. For instance, a sequential process involving the construction of the pyridine ring followed by in-line functionalization could streamline the synthesis. mdpi.com

Biocatalysis:

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers unparalleled selectivity under mild reaction conditions. nih.govnih.govmdpi.com Future research could explore the enzymatic synthesis of this compound or its precursors. For example, enzymes could be employed for the selective introduction or modification of functional groups on the pyridine ring. The discovery or engineering of novel enzymes with activity towards substituted pyridines would be a significant advancement in this area.

Synthetic StrategyPotential AdvantagesResearch Focus
Flow ChemistryImproved safety, scalability, and process controlDevelopment of a continuous, multi-step synthesis of this compound.
BiocatalysisHigh selectivity, mild reaction conditions, and reduced environmental impactScreening for or engineering of enzymes for the synthesis or functionalization of this compound.

Integration into Advanced Functional Materials for Optoelectronic or Sensing Applications

Pyridine derivatives are known to be valuable components in the development of functional organic materials due to their electronic properties and coordination ability. mdpi.com The unique substitution pattern of this compound makes it an interesting candidate for incorporation into advanced materials.

Optoelectronic Applications:

The pyridin-4-ol core, with its potential for extended conjugation through derivatization, could be a building block for novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Research in this area would involve the synthesis of larger, more conjugated systems incorporating the this compound motif and the characterization of their photophysical and electronic properties.

Sensing Applications:

The nitrogen atom in the pyridine ring and the hydroxyl group can act as coordination sites for metal ions and other analytes. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors. mdpi.comresearchgate.net For example, the synthesis of derivatives bearing fluorophores could lead to new chemosensors for the detection of specific metal ions or small molecules. mdpi.comresearchgate.netacs.org The butoxy and chloro groups can be used to tune the solubility and electronic properties of these sensors, potentially enhancing their selectivity and sensitivity.

Application AreaPotential Role of this compoundKey Research Activities
OptoelectronicsAs a core building block for conjugated organic materials.Synthesis of extended π-systems and characterization of their photophysical and electronic properties.
Chemical SensingAs a scaffold for the development of fluorescent or colorimetric sensors.Synthesis of fluorophore-containing derivatives and evaluation of their sensing performance towards various analytes.

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The integration of computational chemistry with experimental organic synthesis can accelerate the discovery and development of new molecules and materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researcher.lifenih.govijcce.ac.irresearchgate.net

Future interdisciplinary research could involve:

Predicting Reactivity: Using DFT calculations to predict the regioselectivity of various reactions on the this compound scaffold, thereby guiding synthetic efforts. researcher.life

Designing Functional Materials: Employing computational screening to design derivatives with tailored optoelectronic properties for specific applications. This can help to prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory.

Understanding Sensing Mechanisms: Using molecular modeling to understand the binding interactions between sensor molecules derived from this compound and their target analytes, which can aid in the design of more selective and sensitive sensors.

This synergistic approach, combining the predictive power of computational chemistry with the practical aspects of organic synthesis, will be instrumental in advancing the chemistry and applications of this compound.

Q & A

Q. What are the common synthetic routes for 2-Butoxy-3-chloropyridin-4-OL, and what are their respective yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Stepwise substitution : Chlorination at position 3 using POCl₃ followed by alkoxylation at position 2 with butanol under basic conditions (e.g., NaOH in dichloromethane). Yields range from 60–75% depending on reaction time and temperature .
  • Biocatalytic methods : Enzymatic oxyfunctionalization (e.g., using Burkholderia sp. MAK1) for hydroxylation, though yields for analogous pyridinols are lower (30–50%) .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Advantages
Chemical substitutionPOCl₃, NaOH, 80°C, 12h70–75High yield, scalable
BiocatalyticBurkholderia sp., pH 7, 30°C30–50Eco-friendly, regioselective

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ~4.0 ppm for butoxy protons, δ~150 ppm for pyridine carbons).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>99%) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 231.06).

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Triangulation : Cross-validate with multiple techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Sample Recrystallization : Purify via slow evaporation in ethanol/water to eliminate interfering byproducts .

Q. What strategies optimize regioselective introduction of butoxy and chloro groups in pyridin-4-ol derivatives?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxyl group with TMSCl before chlorination to prevent undesired side reactions.
  • Catalytic Control : Use Pd-catalyzed cross-coupling for precise C-Cl bond formation (e.g., Suzuki-Miyaura for aryl halides).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of butanol in alkoxylation .

Q. Table 2: Regioselective Strategies

StrategySelectivity (%)Yield (%)Limitations
Protecting groups>9065–70Additional synthesis steps
Pd-catalyzed coupling85–9550–60Costly catalysts

Q. How can computational chemistry predict reactivity and stability under varying conditions?

Methodological Answer:

  • Reactivity Prediction : Density Functional Theory (DFT) calculates activation energies for substitution reactions, identifying favorable pathways.
  • Solvent Stability : Molecular dynamics simulations model degradation in aqueous vs. organic solvents (e.g., hydrolysis risk at pH < 3) .
  • Thermal Stability : Transition state analysis predicts decomposition temperatures, guiding storage conditions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer: Challenges :

  • Exothermic Reactions : Rapid butoxylation may require cooling systems to prevent runaway reactions.
  • Purification : Column chromatography becomes impractical; switch to distillation or recrystallization.
    Mitigation :
  • Process Optimization : Use flow chemistry for safer heat management and continuous production.
  • Safety Protocols : Follow guidelines for handling chlorinated reagents (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.